5-(2,3-dihydro-1H-inden-5-yl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
5-(2,3-dihydro-1H-inden-5-yl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound with a unique structure that combines several functional groups
Properties
IUPAC Name |
5-(2,3-dihydro-1H-inden-5-yl)-3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3/c1-13-5-2-3-8-17(13)21-24-18(32-26-21)12-28-20-19(25-27-28)22(30)29(23(20)31)16-10-9-14-6-4-7-15(14)11-16/h2-3,5,8-11,19-20H,4,6-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNLXMUMQSKUNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC6=C(CCC6)C=C5)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1H-inden-5-yl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the indene derivative, followed by the formation of the oxadiazole ring and the triazole ring. Each step requires careful control of temperature, pH, and reaction time to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with modifications to improve yield and reduce costs. This could include the use of continuous flow reactors, optimization of reaction conditions, and the development of more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-dihydro-1H-inden-5-yl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction could produce various reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing oxadiazole and triazole moieties exhibit significant anticancer properties. The oxadiazole derivatives are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that similar structures can target specific pathways involved in cancer progression . The inclusion of the pyrrolo-triazole framework in the compound may enhance its biological activity by improving binding affinity to target proteins involved in cancer cell proliferation.
Antimicrobial Properties
Compounds with oxadiazole structures have been reported to possess antimicrobial activity against various pathogens. The presence of the 1,2,4-oxadiazole ring contributes to this activity by disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways . The specific combination of functional groups in this compound could lead to enhanced efficacy against resistant strains of bacteria and fungi.
Agricultural Applications
Pesticidal Activity
The structural features of this compound suggest potential use as a pesticide. Oxadiazoles are known for their insecticidal properties; therefore, derivatives like the one discussed could be evaluated for effectiveness against agricultural pests. Research into similar compounds has demonstrated their ability to act as inhibitors of insect growth regulators .
Material Science
Polymer Development
The unique chemical structure may lend itself to applications in polymer science. Compounds with oxadiazole and triazole units can be integrated into polymer matrices to enhance thermal stability and mechanical properties. Such materials could be useful in creating coatings or composites that require high-performance characteristics under varying environmental conditions.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1H-inden-5-yl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indene derivatives, oxadiazole derivatives, and triazole derivatives. These compounds share some structural features with 5-(2,3-dihydro-1H-inden-5-yl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione but differ in their specific functional groups and overall structure.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which gives it distinct chemical and biological properties
Biological Activity
The compound 5-(2,3-dihydro-1H-inden-5-yl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione represents a complex molecular structure with potential pharmacological significance. Its unique combination of indene and oxadiazole moieties suggests a diverse range of biological activities. This article reviews the biological activity associated with this compound based on available literature.
Chemical Structure and Properties
The compound features a pyrrolo[3,4-d][1,2,3]triazole core linked to an oxadiazole and an indene derivative. This structural diversity is expected to contribute to its biological efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The oxadiazole ring is known for its ability to inhibit various cancer-related targets:
- Mechanism of Action : Oxadiazoles can inhibit enzymes such as thymidylate synthase (TS), crucial for DNA synthesis. Compounds with this scaffold have shown IC50 values ranging from to against TS proteins .
- Case Studies : A study indicated that certain oxadiazole derivatives exhibited significant cytotoxicity against liver carcinoma cell lines (HUH7), outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) with IC50 values as low as .
Anti-inflammatory Activity
Compounds containing the oxadiazole moiety have demonstrated anti-inflammatory properties:
- Research Findings : A review noted that various oxadiazole derivatives possess anti-inflammatory effects through inhibition of cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway .
Antimicrobial Activity
The potential antimicrobial properties of this compound can be inferred from related studies on similar structures:
- Activity Against Pathogens : Pyrazole and oxadiazole derivatives have shown promising antibacterial and antifungal activities. For instance, certain synthesized pyrazoles demonstrated notable antifungal activity against multiple pathogenic fungi .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
